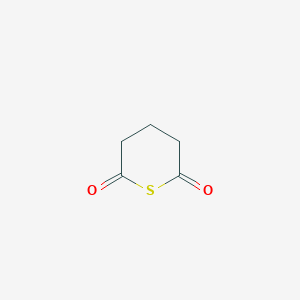
Glutaric thioanhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydro-2H-thiopyran-2,6(3H)-dione is an organosulfur compound with a unique structure that includes a six-membered ring containing a sulfur atom and two carbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
Dihydro-2H-thiopyran-2,6(3H)-dione can be synthesized through several methods. One common approach involves the cyclization of 1,4-dithiols with appropriate carbonyl compounds under acidic conditions. The reaction typically proceeds via the formation of a thioacetal intermediate, which then undergoes cyclization to form the thiopyran ring.
Industrial Production Methods
In an industrial setting, the production of dihydro-2H-thiopyran-2,6(3H)-dione may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Dihydro-2H-thiopyran-2,6(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the carbonyl groups can yield the corresponding diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted thiopyran derivatives.
科学研究应用
Dihydro-2H-thiopyran-2,6(3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of dihydro-2H-thiopyran-2,6(3H)-dione and its derivatives often involves interaction with biological macromolecules, such as proteins or nucleic acids. The sulfur atom in the thiopyran ring can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways.
相似化合物的比较
Similar Compounds
Dihydro-2H-pyran: A similar compound with an oxygen atom in place of sulfur.
Tetrahydrothiopyran: A fully saturated analog of dihydro-2H-thiopyran-2,6(3H)-dione.
Thiopyran: The parent compound without the carbonyl groups.
Uniqueness
Dihydro-2H-thiopyran-2,6(3H)-dione is unique due to the presence of both sulfur and carbonyl groups in its structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to participate in diverse chemical reactions and form various derivatives makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
168280-79-3 |
|---|---|
分子式 |
C5H6O2S |
分子量 |
130.17 g/mol |
IUPAC 名称 |
thiane-2,6-dione |
InChI |
InChI=1S/C5H6O2S/c6-4-2-1-3-5(7)8-4/h1-3H2 |
InChI 键 |
NBBVRYZBMOUJLR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)SC(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


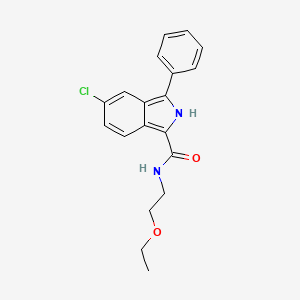
![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
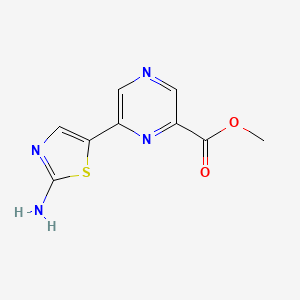
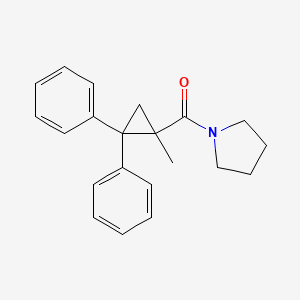
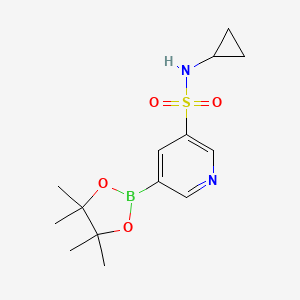

![Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B13095602.png)
![8-Oxabicyclo[3.2.1]octan-3-one oxime](/img/structure/B13095609.png)
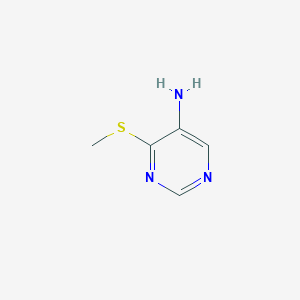
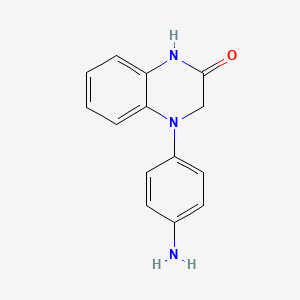
![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)

![Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13095637.png)
![Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)](/img/structure/B13095643.png)
